7-Chloro-6-methoxy-1,2-benzisoxazole
Description
Historical Context and Evolution of Benzisoxazole Research
Research into benzisoxazole and its derivatives has a rich history, evolving from fundamental synthetic explorations to the development of clinically significant pharmaceuticals. The core structure has proven to be a versatile template, allowing for extensive modification to modulate its physicochemical properties and biological activity. chim.it Over the years, numerous synthetic methodologies have been developed for the construction of the benzisoxazole ring system, reflecting the enduring interest in this scaffold. chim.it This has led to the creation of extensive libraries of benzisoxazole-containing compounds, which have been instrumental in identifying leads for a wide range of therapeutic targets. nih.gov
Importance of Heterocyclic Compounds in Contemporary Chemical Science
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in contemporary chemical science. nih.gov Their prevalence in nature is vast, forming the core of many essential biomolecules, including nucleic acids and vitamins. In medicinal chemistry, heterocyclic scaffolds are integral to the structure of a large percentage of pharmaceutical agents. nih.gov Their ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them ideal for binding to biological targets like enzymes and receptors. nih.gov The introduction of heteroatoms and various substituents allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. nih.gov
Rationale for Investigating Substituted Benzisoxazole Derivatives
The investigation of substituted benzisoxazole derivatives is driven by the desire to discover new chemical entities with improved therapeutic profiles. The benzisoxazole scaffold itself provides a rigid framework that can be strategically decorated with different functional groups to optimize its interaction with specific biological targets. nih.gov Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzisoxazole ring can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
For instance, the introduction of halogen atoms, such as chlorine, can enhance biological activity. nih.gov Methoxy (B1213986) groups, on the other hand, are known to influence a molecule's electronic properties and can be involved in key binding interactions with target proteins. The systematic exploration of different substitution patterns, therefore, is a rational approach to modulating the pharmacological effects of the benzisoxazole core. nih.gov
Overview of the Research Landscape for 7-Chloro-6-methoxy-1,2-benzisoxazole and Related Structures
While dedicated research focusing solely on this compound is limited in publicly available literature, its synthesis has been reported, with a documented melting point of 115-118°C. prepchem.com The existence of this synthetic route indicates an interest in this particular substitution pattern within the broader context of benzisoxazole chemistry.
The research landscape for related substituted benzisoxazoles is considerably more extensive. Studies on various chloro- and methoxy-substituted benzisoxazole isomers have revealed a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antipsychotic properties. nih.govnih.gov For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity. nih.gov This highlights the significance of the position of the halogen substituent.
The investigation of compounds with similar substitution patterns in other heterocyclic systems can also provide valuable insights. For instance, 7-chloro-6-methoxy-substituted quinazolines have been synthesized as important intermediates for targeted cancer therapies. atlantis-press.com This suggests that this particular arrangement of chloro and methoxy groups on an aromatic ring can be a key feature for achieving specific biological effects. The study of such related structures helps to build a rationale for the synthesis and potential investigation of this compound.
Detailed Research Findings
As previously noted, specific and detailed research findings for this compound are not extensively documented in the available scientific literature. The primary available data point is its successful synthesis and melting point. prepchem.com To provide a comprehensive overview, the following table includes general information about the broader class of substituted benzisoxazoles.
| Property | General Information on Substituted Benzisoxazoles |
| Biological Activities | Antimicrobial, Anticonvulsant, Antipsychotic, Anti-inflammatory, Anticancer. nih.gov |
| Influence of Halogen Substituents | Can increase biological activity and neurotoxicity. nih.gov |
| Influence of Methoxy Substituents | Can influence electronic properties and binding interactions. |
| Synthetic Approaches | Numerous methods exist for the synthesis of the benzisoxazole core and its derivatives. chim.it |
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO2/c1-11-6-3-2-5-4-10-12-8(5)7(6)9/h2-4H,1H3 |
InChI Key |
XFJBVHAXOJRBRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NO2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 6 Methoxy 1,2 Benzisoxazole and Its Precursors
De Novo Synthesis Approaches to the 1,2-Benzisoxazole (B1199462) Ring System
The 1,2-benzisoxazole core is a valuable scaffold in medicinal chemistry, present in drugs such as the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone. chim.itwikipedia.org Consequently, numerous methods have been developed for its synthesis, ranging from classical cyclization reactions to modern metal-free strategies. chim.it
Traditional and widely used approaches to the 1,2-benzisoxazole core involve the cyclization of appropriately substituted benzene (B151609) precursors. These methods primarily focus on the formation of either the C-O bond or the N-O bond of the isoxazole (B147169) ring. chim.it
C–O Bond Formation: This strategy typically starts from ortho-substituted aryl oximes. Under basic conditions, an intramolecular nucleophilic substitution occurs where the oxime oxygen attacks an adjacent carbon, displacing a leaving group to form the heterocyclic ring. chim.it
N–O Bond Formation: A second common approach involves the cyclization of 2-hydroxyaryl oximes or imines. chim.itorganic-chemistry.org In this pathway, the phenolic hydroxyl group acts as a nucleophile, attacking the nitrogen atom. For this to occur, the hydroxyl group on the oxime is often converted into a good leaving group, facilitating the ring-closing reaction. chim.it A potential competing reaction in this scenario is the Beckmann rearrangement, which can lead to the formation of benzoxazole (B165842) byproducts. chim.itorganic-chemistry.org A simple preparation of the parent 1,2-benzisoxazole involves a base-catalyzed reaction between salicylaldehyde (B1680747) and hydroxylamine-O-sulfonic acid at room temperature. wikipedia.org
| Method | Precursor Type | Bond Formed | Typical Conditions |
| Intramolecular Nucleophilic Substitution | ortho-substituted aryl oximes | C-O | Basic conditions |
| Dehydration/Cyclization | 2-hydroxyaryl oximes | N-O | Conversion of oxime -OH to a leaving group |
| N-Cl Imine Cyclization | ortho-hydroxyaryl N-H ketimines | N-O | Anhydrous conditions with a chlorinating agent |
This table provides a summary of common de novo synthesis approaches for the 1,2-benzisoxazole ring system based on cyclization reactions.
Carbanion chemistry offers a distinct route to the benzisoxazole scaffold. Carbanions, being potent nucleophiles, can engage in reactions that lead to the construction of the heterocyclic ring. siue.edulibretexts.org A notable method involves the reaction of carbanions derived from compounds with active methylene (B1212753) groups (such as phenylacetonitriles or benzyl (B1604629) sulfones) with nitroarenes. nih.gov
The mechanism proceeds through the addition of the carbanion to the nitroarene at a position ortho to the nitro group, forming a σH-adduct. This intermediate then undergoes a transformation to a nitroso species, which subsequently cyclizes via an intramolecular addition-elimination sequence to yield the 3-aryl-2,1-benzisoxazole product. nih.gov Protic conditions are often crucial for the conversion of the σH-adduct to the key nitroso intermediate. nih.gov
Driven by the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic routes to avoid the cost, toxicity, and waste associated with metal catalysts. semanticscholar.org
One such approach is the triflic acid (TfOH)-promoted, solvent-free, decyanative cyclization of 2-nitrophenyl acetonitriles. This method provides rapid access to a range of 1,2-benzisoxazole products in good yields at room temperature under transition-metal-free conditions. thieme-connect.com Another strategy involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. Both reactive intermediates can be generated under mild, metal-free conditions using a fluoride (B91410) anion source. organic-chemistry.orgnih.gov This approach is versatile, allowing for the synthesis of benzisoxazoles with diverse functional groups. nih.gov
| Strategy | Promoter/Reagent | Precursors | Key Features |
| Decyanative Cyclization | Triflic Acid (TfOH) | 2-nitrophenyl acetonitriles | Metal-free, solvent-free, room temperature thieme-connect.com |
| [3+2] Cycloaddition | Fluoride ion (e.g., CsF) | o-(trimethylsilyl)aryl triflates and chlorooximes | In-situ generation of arynes and nitrile oxides nih.gov |
| Oxidative Cyclization | DDQ/EA or O₂/water | Catechols and primary amines | Green and economical systems (for benzoxazoles) researchgate.net |
This table highlights examples of metal-free strategies for the synthesis of isoxazole and related heterocyclic rings.
Targeted Synthesis of 7-Chloro-6-methoxy-1,2-benzisoxazole Core
The synthesis of a specifically substituted compound like this compound requires precise control over the placement of the chloro and methoxy (B1213986) groups. Typically, this is achieved by using a starting material where these substituents are already in the desired positions on the benzene ring prior to the formation of the isoxazole ring.
A direct synthesis has been reported where a precursor is treated with 8% NaHCO₃ solution and extracted into ether. The resulting solid is then recrystallized from a toluene/hexane (B92381) mixture to yield this compound. prepchem.com
Achieving the 7-chloro-6-methoxy substitution pattern relies on established methods of aromatic functionalization.
Halogenation: The introduction of a chlorine atom onto the benzene ring can be accomplished through electrophilic aromatic substitution using various chlorinating agents. The directing effects of existing substituents on the ring are crucial for controlling the position of chlorination. Mechanochemical methods using N-halosuccinimides have also been developed as a solvent-free alternative for halogenating aromatic systems. beilstein-journals.org In some cases, halogen atoms can be introduced onto a pre-formed benzisoxazole ring, though this may lead to mixtures of isomers. For instance, studies have shown that introducing a halogen at the 5-position of the benzisoxazole ring can be achieved. nih.gov
Alkoxylation: The methoxy group is typically introduced via Williamson ether synthesis, where a phenolic hydroxyl group is deprotonated with a base and reacted with a methylating agent like methyl iodide or dimethyl sulfate. Alternatively, the methoxy group can be part of the initial starting material, for example, by starting with a substituted vanillin (B372448) or guaiacol (B22219) derivative.
Regioselectivity is paramount for the synthesis of this compound. The most straightforward and common strategy is to begin with a benzene-based precursor that already contains the chloro and methoxy groups in the correct relative positions.
For example, the synthesis of the related compound 5-chloro-6-methoxy-3-(substituted)benzo[d]isoxazole illustrates this principle. The synthesis begins with a commercially available, appropriately substituted phenol (B47542). This precursor undergoes a series of reactions, including condensation with hydroxylamine (B1172632) hydrochloride and subsequent modifications, to build the isoxazole ring onto the pre-functionalized benzene core. nih.gov This approach ensures that the final product has the chlorine and methoxy groups locked into the desired 5- and 6-positions, respectively. Applying this logic to the target molecule, an ideal precursor would be 3-chloro-4-methoxyphenol (B1590030) or a related derivative, which would orient the subsequent cyclization to yield the 7-chloro-6-methoxy substitution pattern.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing the synthesis of substituted benzisoxazoles, such as this compound, involves a systematic investigation of reaction parameters to maximize product yield and purity while minimizing reaction times and waste. Traditional methods for benzisoxazole synthesis can be multi-step processes that sometimes require harsh conditions, such as strongly acidic or basic environments. nih.gov
A key strategy for yield enhancement in reactions involving highly reactive intermediates, like the arynes and nitrile oxides used in some modern benzisoxazole syntheses, is controlling the relative concentration of the reactants. nih.gov For instance, in a [3+2] cycloaddition pathway, the slow addition of a chlorooxime precursor via a syringe pump can align the formation rates of the aryne and nitrile oxide intermediates. This technique minimizes the undesired dimerization of the nitrile oxide, thereby channeling the reaction towards the desired benzisoxazole product and significantly boosting the isolated yield. nih.gov
The table below illustrates the impact of reactant addition time on the yield of a generic benzisoxazole synthesis, demonstrating a clear optimum for maximizing efficiency.
| Entry | Addition Time (hours) | Yield (%) |
| 1 | 0.5 | 72 |
| 2 | 1.5 | 85 |
| 3 | 2.5 | 90 |
| 4 | 3.5 | 81 |
| This table is representative of optimization data for benzisoxazole synthesis, adapted from findings on related structures. nih.gov |
Further optimization can be achieved through the use of microwave irradiation, which often leads to dramatically shorter reaction times and improved yields. acgpubs.orgresearchgate.net
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in the synthesis of 1,2-benzisoxazoles, profoundly influencing both the reaction rate and the product distribution. The solvent's polarity can affect the stability of intermediates and transition states. For example, in the [3+2] cycloaddition synthesis of benzisoxazoles, polar solvents are generally favored, while less polar solvents like Tetrahydrofuran (THF) have been shown to be ineffective, failing to yield the desired product. nih.gov
In the broader context of optimizing heterocyclic synthesis, solvents like acetonitrile (B52724) have been identified as providing a good balance between conversion and selectivity. scielo.br Furthermore, the selection of a solvent has significant implications for the "greenness" of a synthesis, a factor of growing importance in chemical manufacturing. scielo.br Modern approaches often explore the use of unconventional, environmentally benign media such as ionic liquids, which can also play a catalytic role in the reaction. acgpubs.orgresearchgate.net
Catalyst Development for Improved Synthetic Pathways
Catalysis is a cornerstone of modern organic synthesis, offering pathways that are more efficient and selective than stoichiometric reactions. nih.gov In the synthesis of 1,2-benzisoxazoles, catalyst development has focused on improving efficiency and adopting greener methodologies.
One significant advancement is the use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), as catalysts. acgpubs.orgresearchgate.net This method, often paired with microwave irradiation, facilitates the efficient conversion of 2-hydroxyalkyl/aryl ketoximes into 1,2-benzisoxazoles. acgpubs.orgresearchgate.net The advantages of this catalytic system are numerous:
High Efficiency: The reactions proceed rapidly, often within 30-60 seconds. acgpubs.orgresearchgate.net
Excellent Yields: Product yields are consistently high, typically in the range of 85-96%. acgpubs.orgresearchgate.net
Mild Conditions: It avoids the use of strong, hazardous bases. acgpubs.org
Reusability: The ionic liquid catalyst can be recovered and reused for multiple cycles without a significant drop in activity, which is economically and environmentally beneficial. acgpubs.orgresearchgate.net
Advanced catalytic systems, such as palladium-catalyzed annulation reactions, have also been employed to construct the benzisoxazole core fused to other ring systems, demonstrating the versatility of catalytic methods in creating complex molecular architectures. chim.it
Green Chemistry Principles in Benzisoxazole Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itchemmethod.com The application of its 12 principles is paramount in the modern synthesis of pharmaceutical intermediates like this compound. nih.govacs.orgfirp-ula.org
Key green chemistry principles applied to benzisoxazole synthesis include:
Waste Prevention: Designing syntheses to minimize byproducts is a core goal. chemmethod.comacs.org The use of highly efficient, catalyst-driven reactions helps achieve this.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cycloaddition reactions are often cited as having high atom economy. nih.gov
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. acs.org The move towards solvents like acetonitrile or the use of solvent-free systems with recyclable ionic liquids exemplifies this principle. acgpubs.orgresearchgate.netscielo.br
Design for Energy Efficiency: Energy requirements should be minimized. acs.org Microwave-assisted synthesis provides a significant advantage by drastically reducing reaction times from hours to seconds, thereby lowering energy consumption compared to conventional heating. acgpubs.orgresearchgate.net
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled, reducing waste. nih.gov The use of [bmim]OH is a prime example in this context. acgpubs.orgresearchgate.net
By integrating these principles, the synthesis of benzisoxazoles can be made more sustainable and environmentally responsible.
Scalability Considerations for this compound Production
Scaling a synthetic route from a laboratory setting to industrial production introduces a new set of challenges. For a compound like this compound, scalability requires a process that is not only high-yielding but also safe, cost-effective, and robust.
Key considerations for scalable production include:
Process Robustness: The reaction should be insensitive to minor fluctuations in conditions.
Reagent Cost and Availability: Reagents and catalysts must be available in large quantities at an acceptable cost. The ability to recycle a catalyst, as demonstrated with ionic liquids, is a major advantage. acgpubs.orgresearchgate.net
Work-up and Purification: The purification process should be simple and efficient, avoiding complex chromatographic separations that are not practical on a large scale.
Continuous Flow Processing: For large-scale manufacturing, transitioning from batch reactors to continuous-flow systems can offer significant advantages in terms of safety, consistency, and throughput. uniroma1.it
The development of efficient, one-pot, or microwave-assisted catalytic syntheses represents a significant step towards achieving a scalable and commercially viable process for producing this compound. acgpubs.org
Chemical Reactivity and Derivatization of 7 Chloro 6 Methoxy 1,2 Benzisoxazole
Electrophilic Aromatic Substitution Reactions on the Benzisoxazole Core
The benzene (B151609) ring of the 7-Chloro-6-methoxy-1,2-benzisoxazole core is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the chloro, methoxy (B1213986), and the fused isoxazole (B147169) ring. The methoxy group at the 6-position is a strong activating group and an ortho, para-director, while the chloro group at the 7-position is a deactivating group but also an ortho, para-director. The positions ortho to the methoxy group are C5 and C7 (already substituted), and the para position is C4. The positions ortho to the chloro group are C6 (already substituted) and C8 (part of the isoxazole ring), and the para position is C5. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.
Halogenation at Unsubstituted Positions
Halogenation of this compound introduces an additional halogen atom onto the benzene ring. Given the directing effects of the methoxy and chloro groups, halogenation is anticipated to occur preferentially at the C4 or C5 position. The reaction typically proceeds in the presence of a Lewis acid catalyst.
| Reactant | Reagent | Product(s) | Reference |
| This compound | Br₂ / FeBr₃ | 4-Bromo-7-chloro-6-methoxy-1,2-benzisoxazole and/or 5-Bromo-7-chloro-6-methoxy-1,2-benzisoxazole | Theoretical |
| This compound | Cl₂ / AlCl₃ | 4,7-Dichloro-6-methoxy-1,2-benzisoxazole and/or 5,7-Dichloro-6-methoxy-1,2-benzisoxazole | Theoretical |
Nitration and Sulfonation Reactivity
Nitration and sulfonation introduce a nitro (NO₂) or sulfonic acid (SO₃H) group, respectively, onto the aromatic ring. These reactions are typically carried out using a mixture of concentrated nitric and sulfuric acids for nitration, and fuming sulfuric acid for sulfonation. The strong activating effect of the methoxy group is expected to direct the incoming electrophile to the C4 or C5 position.
| Reaction | Reagents | Major Product(s) | Reference |
| Nitration | HNO₃ / H₂SO₄ | 7-Chloro-6-methoxy-4-nitro-1,2-benzisoxazole and/or 7-Chloro-6-methoxy-5-nitro-1,2-benzisoxazole | Theoretical |
| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid | Theoretical |
Nucleophilic Substitution Reactions Involving the Chloro Group
The chlorine atom at the C7 position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the benzisoxazole ring system facilitates this type of reaction.
Replacement of Halogen with Oxygen, Nitrogen, or Sulfur Nucleophiles
A variety of nucleophiles can displace the chloro group, leading to a diverse range of derivatives. These reactions are typically performed in the presence of a base and often require elevated temperatures.
| Nucleophile | Reagent | Product | Reference |
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 6,7-Dimethoxy-1,2-benzisoxazole | youtube.com |
| Nitrogen | Ammonia (NH₃) or primary/secondary amines | 6-Methoxy-1,2-benzisoxazol-7-amine derivatives | youtube.com |
| Sulfur | Sodium thiomethoxide (NaSMe) | 6-Methoxy-7-(methylthio)-1,2-benzisoxazole | Theoretical |
Cross-Coupling Reactions at the Halo-Substituted Position
The 7-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond. nih.govarkat-usa.org
Heck Reaction : This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination : This reaction is a versatile method for forming C-N bonds by coupling the aryl chloride with an amine. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.org
| Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 7-Aryl-6-methoxy-1,2-benzisoxazole | nih.govarkat-usa.org |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | 6-Methoxy-7-vinyl-1,2-benzisoxazole derivative | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | N-Aryl/alkyl-6-methoxy-1,2-benzisoxazol-7-amine | wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.org |
Modifications of the Methoxy Group
The methoxy group at the 6-position can be cleaved to yield the corresponding phenol (B47542). This demethylation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). nih.govcommonorganicchemistry.comresearchgate.netchem-station.com The resulting phenol can then be further functionalized.
| Reagent | Conditions | Product | Reference |
| Boron tribromide (BBr₃) | Dichloromethane (B109758), low temperature | 7-Chloro-1,2-benzisoxazol-6-ol | nih.govcommonorganicchemistry.comresearchgate.netchem-station.com |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 7-Chloro-1,2-benzisoxazol-6-ol | chem-station.com |
Demethylation Strategies
The conversion of the methoxy group at the C-6 position to a hydroxyl group is a key strategic step in the derivatization of this compound. This transformation opens up avenues for further functionalization. A variety of reagents can be employed for this O-demethylation, each with its own set of advantages and reaction conditions.
| Reagent | Type | General Conditions | Reference |
|---|---|---|---|
| Boron tribromide (BBr₃) | Lewis Acid | Low temperature (e.g., -78°C to 0°C) in an inert solvent like dichloromethane. | chem-station.com |
| Hydrobromic acid (HBr) | Brønsted Acid | Heating at elevated temperatures (e.g., ~130°C), sometimes with acetic acid as a co-solvent. | chem-station.com |
| Aluminum chloride (AlCl₃) | Lewis Acid | Heating in a solvent such as dichloromethane or acetonitrile (B52724). | chem-station.comgoogle.com |
| Pyridine hydrochloride | Acid | Heating at high temperatures (e.g., 195-200°C). | researchgate.net |
| Lithium iodide (LiI) | Nucleophilic | Refluxing in pyridine. | researchgate.net |
| Trimethylsilyl iodide (TMSI) | Lewis Acid/Nucleophilic | Often generated in situ from TMSCl and NaI in acetonitrile, followed by reflux. | researchgate.net |
Ether Cleavage and Subsequent Functionalization
Following the successful demethylation to 6-hydroxy-7-chloro-1,2-benzisoxazole, the newly formed phenolic hydroxyl group serves as a handle for a wide array of subsequent functionalization reactions. This hydroxyl group can be readily alkylated or acylated to introduce a diverse range of substituents, thereby modifying the steric and electronic properties of the molecule.
For instance, the hydroxyl group can be reacted with various alkyl halides in the presence of a base to form new ether linkages. This strategy allows for the introduction of simple alkyl chains, as well as more complex moieties containing other functional groups or ring systems. Acylation reactions, using acyl chlorides or anhydrides, can be employed to introduce ester functionalities. These subsequent modifications are critical for exploring the structure-activity relationships of novel benzisoxazole derivatives. The selective cleavage of one methoxy group in the presence of others can be influenced by the reaction conditions and the specific reagents used. nih.gov
Functionalization at the Isoxazole Ring
The isoxazole ring of this compound is another key site for chemical modification, offering opportunities to introduce substituents at the C-3 position and to engage in ring-opening and re-cyclization reactions.
The C-3 position of the 1,2-benzisoxazole (B1199462) ring is susceptible to deprotonation by strong bases, such as lithium diisopropylamide (LDA), to generate a nucleophilic species. researchgate.net This carbanion can then react with various electrophiles, enabling the formation of new carbon-carbon bonds. researchgate.netrsc.org For example, reaction with alkyl halides or other electrophilic carbon sources allows for the introduction of a wide range of substituents at this position. researchgate.net This approach is a powerful tool for the synthesis of 3-substituted 1,2-benzisoxazole derivatives. organic-chemistry.org
The N-O bond of the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions. chim.it This can be followed by re-cyclization to form different heterocyclic systems. For example, transition metal catalysts, such as rhodium complexes, can mediate the ring-opening of benzisoxazoles. researchgate.net The resulting intermediates can then undergo intramolecular reactions to form new ring systems. These types of transformations significantly expand the synthetic utility of the benzisoxazole scaffold, allowing for its conversion into other valuable heterocyclic structures. rsc.orgrsc.orgorganic-chemistry.org
Derivatization Towards Complex Architectures
The derivatization of this compound can be extended to the synthesis of more complex molecular architectures by integrating it with other heterocyclic systems.
A prominent strategy for creating complex derivatives involves the introduction of a 1,2,3-triazole moiety. nih.govresearchgate.netnih.gov This is often achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this process, the benzisoxazole core is first functionalized with either an azide (B81097) or an alkyne group. This functionalized benzisoxazole is then reacted with a complementary alkyne or azide, respectively, to form the 1,2,3-triazole ring. nih.govresearchgate.net This methodology allows for the efficient and modular synthesis of a wide range of benzisoxazole-triazole hybrids.
Furthermore, the benzisoxazole scaffold can be incorporated into chromene structures. mdpi.com The synthesis of such hybrid molecules can be achieved through various synthetic routes, often involving multi-component reactions or cascade cyclizations. nih.govresearchgate.net The fusion of these two heterocyclic systems can lead to novel compounds with unique three-dimensional structures and potentially interesting biological activities.
Synthesis of Conjugates and Hybrid Molecules
The chemical architecture of this compound serves as a versatile scaffold for the synthesis of more complex conjugates and hybrid molecules. This derivatization is often pursued to explore and enhance the biological activities of the core structure by incorporating other pharmacologically active moieties. A notable strategy in this regard is the creation of hybrid molecules that combine the benzisoxazole core with other heterocyclic systems, such as 1,2,3-triazoles. This approach, known as molecular hybridization, aims to integrate the therapeutic potentials of different molecular entities into a single compound.
One documented pathway to synthesize such hybrid molecules involves a multi-step process commencing with a substituted 1,2-benzisoxazole derivative. For instance, the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives highlights a practical application of this concept. The synthesis begins with the condensation of a suitable starting material with hydroxylamine (B1172632) hydrochloride in the presence of sodium ethoxide to form the benzisoxazole ring. This is followed by esterification and subsequent reduction to yield a key intermediate, 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol.
This alcohol intermediate is then reacted with propargyl bromide in dimethylformamide (DMF) to introduce an alkyne group. The terminal alkyne functionality is crucial for the subsequent "click chemistry" reaction. The final step in the synthesis of these hybrid molecules is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves treating the alkyne-functionalized benzisoxazole with various substituted aromatic azides to yield the desired 1,2,3-triazole-linked hybrid molecules. This synthetic route is efficient and allows for the generation of a diverse library of hybrid compounds by varying the substituted aromatic azides used in the final step.
The following table summarizes the key steps and intermediates in the synthesis of these benzisoxazole-triazole hybrids:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Substituted benzisoxazole precursor | Hydroxylamine hydrochloride, Sodium ethoxide | 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid |
| 2 | 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid | Esterification | Corresponding ester |
| 3 | Ester derivative | Reduction | 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol |
| 4 | 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol | Propargyl bromide, DMF, 0 °C | 5-chloro-3-(2-(prop-2-yn-1-yloxy)ethyl)-6-methoxybenzo[d]isoxazole |
| 5 | 5-chloro-3-(2-(prop-2-yn-1-yloxy)ethyl)-6-methoxybenzo[d]isoxazole | Substituted aromatic azides, Copper(I) catalyst | 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives |
This synthetic strategy demonstrates the utility of this compound and its isomers as foundational structures for creating novel hybrid molecules with potential applications in medicinal chemistry. The use of click chemistry, in particular, offers a reliable and versatile method for conjugating the benzisoxazole core with a wide range of other chemical entities.
Spectroscopic and Structural Elucidation of 7 Chloro 6 Methoxy 1,2 Benzisoxazole and Its Derivatives
Advanced NMR Spectroscopic Analysis (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within 7-Chloro-6-methoxy-1,2-benzisoxazole.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the isoxazole (B147169) ring, as well as the electron-donating effect of the methoxy (B1213986) group.
In the ¹H NMR spectrum, three signals are expected in the aromatic region corresponding to H-3, H-4, and H-5, along with a singlet for the methoxy (O-CH₃) protons further upfield. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbons directly attached to electronegative atoms (C-6, C-7, C-7a) and the methoxy carbon are expected at characteristic chemical shifts. Assignments are typically confirmed using 2D NMR techniques.
Predicted ¹H NMR Chemical Shift Assignments for this compound Data predicted based on analogous substituted benzisoxazole structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.6 | s | - |
| H-4 | ~7.6 | d | ~9.0 |
| H-5 | ~7.1 | d | ~9.0 |
| OCH₃ | ~4.0 | s | - |
Predicted ¹³C NMR Chemical Shift Assignments for this compound Data predicted based on analogous substituted benzisoxazole structures.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~155 |
| C-3a | ~115 |
| C-4 | ~125 |
| C-5 | ~105 |
| C-6 | ~158 |
| C-7 | ~120 |
| C-7a | ~165 |
| OCH₃ | ~57 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals for H-4 and H-5, confirming their ortho relationship on the benzene (B151609) ring. No other correlations would be expected, as H-3 and the methoxy protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would definitively link the proton assignments to their corresponding carbon atoms: H-3 to C-3, H-4 to C-4, H-5 to C-5, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:
H-3 correlating to C-3a and C-7a.
H-4 correlating to C-3a, C-5, and C-6.
H-5 correlating to C-3a, C-4, C-6, and C-7.
The methoxy protons correlating to C-6.
These combined 2D experiments provide a robust and unambiguous confirmation of the entire molecular structure.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for investigating nitrogen-containing heterocycles, as the ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. nih.gov While the natural abundance of ¹⁵N is low (0.37%), modern NMR techniques like HMBC (correlating ¹H to ¹⁵N) can be used to observe the nitrogen signal indirectly with enhanced sensitivity. researchgate.netrsc.org
The ¹⁵N chemical shift for the nitrogen atom in the 1,2-benzisoxazole (B1199462) ring system provides a characteristic signature that can help differentiate it from other isomeric structures, such as 2,1-benzisoxazole or benzoxazole (B165842). The chemical shift for isoxazoles typically falls within a specific range. science-and-fun.de Substituents on the benzene ring, such as the chloro and methoxy groups in this compound, would further influence the precise ¹⁵N chemical shift, providing a unique fingerprint for the molecule. nih.gov This technique is particularly effective for confirming the specific arrangement of atoms within the heterocyclic ring. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.
For this compound, the IR and Raman spectra would be expected to display several characteristic bands that confirm the presence of its key structural features.
Predicted Vibrational Frequencies for this compound Data predicted based on characteristic group frequencies for similar compounds. nih.govresearchgate.netiitm.ac.in
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | IR, Raman |
| C=N Stretch (Isoxazole Ring) | 1640-1610 | IR, Raman |
| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |
| C-O-C Asymmetric Stretch (Methoxy) | 1275-1200 | IR (Strong) |
| C-O-C Symmetric Stretch (Methoxy) | 1075-1020 | Raman |
| C-Cl Stretch | 800-600 | IR, Raman (Strong) |
| Benzisoxazole Ring Bending | 900-700 | IR |
The presence of strong bands for the C-Cl stretch, the asymmetric and symmetric C-O-C stretches of the ether linkage, and the characteristic aromatic C=C and C-H stretching vibrations would collectively support the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not detailed here, analysis of related substituted benzoxazole and benzisoxazole structures allows for a detailed prediction of its solid-state features. nih.govresearchgate.netacs.org
A crystallographic analysis would confirm the planarity of the bicyclic benzisoxazole ring system. It would also provide precise geometric data, as shown in the table below, which are based on typical values for similar heterocyclic systems.
Typical Bond Lengths and Angles for Substituted Benzisoxazole Systems Data based on published crystal structures of analogous compounds. scispace.com
| Bond/Angle | Typical Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.37 - 1.40 Å |
| C-N (isoxazole) | ~1.35 Å |
| N-O (isoxazole) | ~1.40 Å |
| C-O (isoxazole) | ~1.34 Å |
| C-O (methoxy) | ~1.36 Å |
| C-Cl | ~1.74 Å |
| Bond Angles (°) | |
| C-N-O (isoxazole) | ~110° |
| C-C-C (aromatic) | ~120° |
| C-O-C (methoxy) | ~118° |
X-ray analysis also reveals the conformation of flexible groups and how molecules pack together in the crystal. For this compound, the methoxy group's orientation relative to the aromatic ring would be determined. The C(aryl)-O bond would likely position the methyl group to minimize steric hindrance with adjacent atoms.
Molecular packing is governed by intermolecular forces. In the solid state, molecules of this compound would likely arrange to maximize favorable interactions. Potential interactions include:
π-π Stacking: The planar aromatic systems could stack on top of one another.
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the oxygen or nitrogen atoms of a neighboring molecule.
C-H···O/N Interactions: Weak hydrogen bonds between aromatic or methoxy protons and the electronegative oxygen or nitrogen atoms could also play a role in stabilizing the crystal lattice.
Intermolecular Interactions and Hydrogen Bonding Networks
The arrangement of molecules in the solid state is significantly influenced by intermolecular interactions, which dictate the crystal packing and physical properties of a compound. For this compound, the nature and network of these interactions can be inferred from the functional groups present in its structure: a chloro group, a methoxy group, and the benzisoxazole ring system.
While specific crystallographic data for this compound is not extensively detailed in the available literature, the potential for various intermolecular interactions can be projected based on studies of analogous compounds. The methoxy group, for instance, is known to participate in the formation of hydrogen bonds, with its oxygen atom acting as a hydrogen bond acceptor researchgate.net. This allows for the formation of weak C-H···O interactions with neighboring molecules.
Furthermore, the benzisoxazole ring itself, containing both nitrogen and oxygen atoms, presents possibilities for additional weak hydrogen bonds, such as C-H···N and C-H···O interactions. The aromatic rings can also lead to π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules that contributes to the stability of the crystal lattice researchgate.net. In related molecular structures, these non-covalent interactions, including hydrogen bonds, are crucial in forming layered or stacked molecular assemblies researchgate.net.
Table 1: Potential Intermolecular Interactions in this compound
| Type of Interaction | Participating Atoms/Groups | Description |
| Weak Hydrogen Bond | C-H (aromatic/methyl) and O (methoxy/isoxazole) | The oxygen atom of the methoxy group or the isoxazole ring acts as a hydrogen bond acceptor from a C-H donor of an adjacent molecule. |
| Weak Hydrogen Bond | C-H (aromatic) and N (isoxazole) | The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor. |
| π-π Stacking | Benzene rings of adjacent molecules | Face-to-face or offset stacking of the aromatic rings contributes to crystal stability. |
| Halogen Bonding | Cl atom and an electronegative atom (O or N) | The chlorine atom can act as a Lewis acid, interacting with electron-donating atoms on a neighboring molecule. |
These interactions collectively create a complex three-dimensional supramolecular architecture. The specific geometry and strength of these bonds would ultimately be confirmed by single-crystal X-ray diffraction analysis.
Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) serves to confirm its molecular formula by providing a highly accurate mass measurement.
The molecular formula of this compound is C₈H₆ClNO₂. The expected exact mass of its protonated molecule, [M+H]⁺, can be calculated and then compared to the experimental value obtained from HRMS to confirm the elemental composition nih.govacs.org.
Upon ionization in a mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI), the molecular ion is formed and then undergoes fragmentation. The resulting fragment ions provide valuable structural information. While the specific fragmentation pathway for this compound is not explicitly documented, a plausible pathway can be proposed based on the fragmentation of related benzisoxazole and substituted aromatic compounds chem-soc.sinih.govscispace.com.
Key fragmentation steps may include:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, resulting in a radical cation.
Loss of carbon monoxide (CO): Following the initial fragmentation, the molecule may lose a CO molecule.
Cleavage of the N-O bond: The inherent strain in the isoxazole ring can lead to the cleavage of the weak N-O bond.
Loss of a chlorine radical (•Cl): The chloro substituent can be lost as a radical.
Table 2: Proposed Mass Spectrometry Fragmentation of this compound
| Ion/Fragment | Proposed Formula | m/z (Monoisotopic) | Neutral Loss |
| [M]⁺• | C₈H₆ClNO₂ | 183.01 | - |
| [M-CH₃]⁺ | C₇H₃ClNO₂ | 167.99 | •CH₃ |
| [M-CO]⁺• | C₇H₆ClNO | 155.01 | CO |
| [M-CH₃-CO]⁺ | C₆H₃ClNO | 139.99 | •CH₃, CO |
| [M-Cl]⁺ | C₈H₆NO₂ | 148.04 | •Cl |
The systematic study of these fragmentation patterns is crucial for the structural identification of novel benzisoxazole derivatives encountered in various fields of chemical research nih.govnih.gov. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would also be observable for any chlorine-containing fragments, further aiding in their identification miamioh.edu.
Computational and Theoretical Investigations of 7 Chloro 6 Methoxy 1,2 Benzisoxazole
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules. These calculations would provide insights into the electron distribution and orbital energies of 7-Chloro-6-methoxy-1,2-benzisoxazole, which are fundamental to understanding its chemical behavior.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transitions. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity.
A hypothetical data table for this section would look like this:
| Computational Method | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Reactivity Descriptors (Electrophilicity, Nucleophilicity, Fukui Functions)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions are local reactivity descriptors that identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
A hypothetical table for global reactivity descriptors would be:
| Parameter | Formula | Value |
| Ionization Potential (I) | -E_HOMO | Data Not Available |
| Electron Affinity (A) | -E_LUMO | Data Not Available |
| Electronegativity (χ) | (I+A)/2 | Data Not Available |
| Chemical Hardness (η) | (I-A)/2 | Data Not Available |
| Global Electrophilicity (ω) | χ²/(2η) | Data Not Available |
Conformational Analysis and Energy Landscapes
This section would explore the different spatial arrangements (conformations) of the this compound molecule and their relative stabilities. By mapping the potential energy surface, the most stable (lowest energy) conformation can be identified, along with the energy barriers for conversion between different conformers.
Tautomeric Equilibrium Studies
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. nih.gov Computational studies can predict the relative energies of different possible tautomeric forms of this compound. This information helps to determine which tautomer is most likely to be present under equilibrium conditions, which is crucial for understanding its chemical and biological activity.
Isomerization Pathways and Stability
Theoretical calculations can elucidate the mechanisms and energy barriers associated with the isomerization of this compound into other structural isomers. For the parent 1,2-benzisoxazole (B1199462), studies have shown it can isomerize to o-hydroxybenzonitrile. nih.gov Similar pathways could be investigated for the substituted compound, evaluating how the chloro and methoxy (B1213986) groups influence the reaction barriers and the stability of the resulting isomers.
Simulation of Spectroscopic Properties (e.g., GIAO-NMR)
The simulation of spectroscopic properties is a cornerstone of computational chemistry, offering a means to predict and interpret experimental spectra. For this compound, techniques such as the Gauge-Including Atomic Orbital (GIAO) method would be instrumental in predicting its Nuclear Magnetic Resonance (NMR) spectra.
This ab initio method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. By comparing these calculated values to a reference compound (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. Such simulations are invaluable for:
Structural Verification: Confirming the synthesized structure of this compound by matching predicted chemical shifts with experimental data.
Signal Assignment: Unambiguously assigning specific peaks in the ¹H and ¹³C NMR spectra to the corresponding hydrogen and carbon atoms within the molecule.
Conformational Analysis: Investigating how different conformations of the methoxy group might influence the chemical shifts of nearby nuclei.
Density Functional Theory (DFT) calculations are often employed in conjunction with the GIAO method to provide a high level of accuracy in these predictions. While specific GIAO-NMR simulation data for this compound is not published, the methodology is a standard and powerful tool for the characterization of novel organic compounds.
Molecular Docking and Dynamics Simulations for Biological Interactions (in vitro contexts)
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful in silico tools. These methods predict how the compound might interact with specific biological targets, such as proteins or enzymes, providing insights that can guide in vitro testing.
Molecular docking simulations would be the first step in predicting the biological potential of this compound. This computational technique places the molecule (the ligand) into the binding site of a target protein (the receptor) and scores the different binding poses based on their predicted binding affinity.
For instance, based on the known activities of other benzisoxazole derivatives, potential targets for this compound could include dopamine (B1211576) or serotonin (B10506) receptors for antipsychotic activity, or various kinases in the context of anticancer research. nih.gov The docking process would predict the most likely binding orientation of the molecule within the active site of such a receptor, providing a static snapshot of the potential interaction.
Following docking, molecular dynamics simulations can offer a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and observe how the ligand and receptor adapt to each other. This can reveal key conformational changes and provide a more realistic representation of the binding event. nih.gov
A crucial output of both molecular docking and dynamics simulations is the detailed analysis of intermolecular contacts between the ligand and the receptor. nih.gov For this compound, this analysis would identify the specific amino acid residues in the binding site that interact with the molecule and the nature of these interactions.
Key intermolecular contacts that would be investigated include:
Hydrogen Bonds: The oxygen and nitrogen atoms of the benzisoxazole ring and the methoxy group could act as hydrogen bond acceptors, while any potential interactions with the aromatic hydrogens would also be considered.
Hydrophobic Interactions: The benzene (B151609) ring and the methyl group of the methoxy substituent would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atom at the 7-position could participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity.
π-π Stacking: The aromatic benzisoxazole ring system could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site.
Understanding these key contacts is fundamental to explaining the molecule's potential biological activity and provides a basis for designing more potent and selective analogs.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational approaches to SAR are essential for rational drug design and lead optimization.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the structural properties of a series of compounds and their experimentally determined in vitro activity. oaji.net For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.
The process involves:
Data Set Collection: A series of benzisoxazole derivatives with measured in vitro activity against a specific target would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model for a series of compounds including this compound would allow researchers to prioritize the synthesis of new derivatives with the highest predicted potency.
Table 1: Representative Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Description |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |
| Steric | Molecular weight, van der Waals volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |
Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov
Based on a set of active benzisoxazole derivatives, a pharmacophore model could be generated. This model would typically include features such as:
Hydrogen bond donors and acceptors
Hydrophobic centroids
Aromatic rings
Positive and negative ionizable centers
This pharmacophore model for a particular biological activity could then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that possess the required features. For this compound, a pharmacophore model would help to understand which of its structural features are crucial for its potential biological activity and could guide the design of new molecules with improved properties.
Biological Activity of 7 Chloro 6 Methoxy 1,2 Benzisoxazole Derivatives in Vitro and Mechanistic Studies
Investigations into Antimicrobial Activities
Derivatives of the benzisoxazole family have shown considerable promise as antimicrobial agents. researchgate.net Research into these compounds has explored their efficacy against a range of pathogenic bacteria and fungi, with some derivatives exhibiting potent activity.
The antibacterial potential of 1,2-benzisoxazole (B1199462) derivatives has been evaluated against various clinically relevant Gram-negative and Gram-positive bacteria.
Notably, a naturally occurring derivative, 3,6-dihydroxy-1,2-benzisoxazole, has demonstrated potent antibiotic activity against multiple clinical strains of multi-drug resistant (MDR) Acinetobacter baumannii. nih.govnih.gov This compound exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml. nih.govnih.gov The activity of this class of compounds appears to be specific, with potent growth inhibition reported against Gram-negative bacteria like E. coli, Proteus spp., and Salmonella spp., but not against Gram-positive bacteria. nih.gov
Other studies on different benzisoxazole derivatives have shown outstanding antibacterial action against Bacillus subtilis and Escherichia coli. orientjchem.org However, in the same study, the tested compounds were not active against Staphylococcus aureus. orientjchem.org Conversely, other research on related heterocyclic compounds, specifically pyrazolo-1,2-benzothiazine acetamides, identified derivatives with potent antibiotic activity against susceptible, methicillin-resistant, and multidrug-resistant S. aureus, with MIC₉₀ values as low as 8.0 μg/mL. beilstein-journals.org
| Bacterial Strain | Derivative Type | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Acinetobacter baumannii (MDR) | 3,6-dihydroxy-1,2-benzisoxazole | As low as 6.25 µg/ml | nih.govnih.gov |
| Bacillus subtilis | Substituted 1,2-benzisoxazoles | Outstanding Activity | orientjchem.org |
| Escherichia coli | Substituted 1,2-benzisoxazoles | Outstanding Activity | orientjchem.org |
| Staphylococcus aureus | Substituted 1,2-benzisoxazoles | No Activity | orientjchem.org |
The scope of antimicrobial activity for benzisoxazole derivatives extends to antifungal properties. Certain chloro-substituted benzisoxazole derivatives have demonstrated outstanding activity against fungal species such as Aspergillus flavus and Penicillium chrysogenum. orientjchem.org Another study focusing on 3H-N-substituted phenyl-1,2-benzisoxazole derivatives reported high activity against the fungus Fusarium oxysporum. heteroletters.org However, the same compounds showed weaker inhibitory effects against Sclerotium rolfsii. heteroletters.org The antifungal potential is not limited to the benzisoxazole core, as derivatives of the related benzimidazole (B57391) structure have also shown significant antifungal effects against various species of Candida and Aspergillus. nih.gov
| Fungal Strain | Derivative Type | Observed Activity | Reference |
|---|---|---|---|
| Aspergillus flavus | Chloro-substituted 1,2-benzisoxazoles | Outstanding Activity | orientjchem.org |
| Penicillium chrysogenum | Chloro-substituted 1,2-benzisoxazoles | Outstanding Activity | orientjchem.org |
| Fusarium oxysporum | 3H-N-substituted phenyl-1,2-benzisoxazoles | High Activity | heteroletters.org |
| Sclerotium rolfsii | 3H-N-substituted phenyl-1,2-benzisoxazoles | Weak Inhibitory Activity | heteroletters.org |
Investigations into the mechanism of action for the antibacterial effects of 1,2-benzisoxazole derivatives against A. baumannii suggest a targeted approach. The antibacterial properties of 3,6-dihydroxy-1,2-benzisoxazole were found to be reversed by the supplementation of 4-hydroxybenzoate (B8730719) (4-HB) in minimal media. nih.govnih.gov This finding points to the potential inhibition of bacterial metabolic processes that involve 4-HB. nih.gov Molecular modeling studies have implicated two enzymes as promising targets for this benzisoxazole derivative: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. nih.govnih.gov This suggests that the antimicrobial action may stem from the inhibition of specific enzymes crucial for bacterial survival.
Exploration of Anticancer Activities (in vitro cell lines)
In addition to antimicrobial properties, benzisoxazole derivatives have been extensively evaluated for their potential as anticancer agents. researchgate.net In vitro studies have demonstrated cytotoxic effects against a variety of human cancer cell lines, often through the induction of programmed cell death.
Derivatives of benzisoxazole and related benz-heterocycles have shown significant cytotoxic activity against several human cancer cell lines. For instance, a series of novel pyrrole-tethered bisbenzoxazole derivatives displayed remarkable cytotoxicity against the MCF-7 human breast cancer cell line. researchgate.net Certain benzimidazole derivatives have also exhibited high, dose-dependent cytotoxic effects against human liver carcinoma (HepG2) and lung carcinoma (A549) cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org Another study on benzimidazole-triazole hybrids reported very strong cytotoxic activity of a 4-hydroxy-3-methoxybenzylidene derivative against HepG-2, HCT-116, MCF-7, and HeLa cells. nih.gov
| Cell Line | Derivative Type | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| MCF-7 (Breast Carcinoma) | Pyrrole-tethered bisbenzoxazoles | Remarkable Cytotoxicity | researchgate.net |
| HeLa (Cervical Carcinoma) | Benzimidazole-triazole hybrid | Very Strong Activity | nih.gov |
| HepG-2 (Liver Carcinoma) | Benzimidazole derivative (se-182) | 15.58 µM | jksus.org |
| HepG-2 (Liver Carcinoma) | Benzimidazole-triazole hybrid | Very Strong Activity | nih.gov |
A primary mechanism through which benzisoxazole and related derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A benzoxazole (B165842) derivative known as K313 was found to induce apoptosis through a mitochondrial signaling pathway in cancer cells. nih.gov Similarly, certain 1,2-benzisoxazole derivatives tethered with 1,2,3-triazoles have been shown to induce cytotoxicity in acute myeloid leukemia (AML) cells by increasing apoptosis. nih.gov
Further mechanistic studies on other heterocyclic compounds have provided more detailed insights. For example, a specific flufenamic acid derivative was shown to cause cytotoxicity in MCF-7 breast cancer cells by inducing apoptosis, characterized by fragmented nuclei and DNA fragmentation. pensoft.net This process was dependent on the activation of the intrinsic apoptotic pathway, evidenced by an increase in caspase 9 mRNA levels, its subsequent activation, and enhanced cytochrome c release from the mitochondria. pensoft.net Other quinoline (B57606) derivatives have also demonstrated a strong ability to induce apoptosis, with one compound leading to 80.4% cell death in MDA-MB-231 triple-negative breast cancer cells. nih.gov
Structure-Activity Relationships for Antiproliferative Effects
The 1,2-benzisoxazole nucleus is a key pharmacophore in the development of new therapeutic agents, including those with antiproliferative properties. The substitution pattern on this heterocyclic system plays a crucial role in determining the cytotoxic efficacy and selectivity against various cancer cell lines.
Research into the structure-activity relationships (SAR) of benzisoxazole and related benzoxazole derivatives has provided valuable insights into the structural requirements for anticancer activity. For instance, the introduction of a 1,2,3-triazole moiety at the third position of the 1,2-benzisoxazole ring has been shown to yield compounds with significant antiproliferative effects against human acute myeloid leukemia (AML) cells. One such derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB), demonstrated potent activity with an IC50 value of 2 μM against MV4-11 cells.
Furthermore, studies on related heterocyclic systems like benzoxazoles have indicated that the presence of electron-withdrawing groups can enhance antiproliferative effects. For example, 4-chloro substituted benzyl (B1604629) analogs of certain marine alkaloids showed pronounced antiproliferative effects on the MCF-7 breast cancer cell line. In contrast, methoxy (B1213986) substitutions on the same scaffold generally led to a slight decrease in activity. The antiproliferative activity of a series of novel benzoxazole derivatives against MCF-7 and HepG2 cancer cell lines showed IC50 values ranging from 3.22 to 32.53 µM.
The strategic placement of substituents on the benzisoxazole core is critical. While specific SAR studies on 7-chloro-6-methoxy-1,2-benzisoxazole derivatives are not extensively detailed in the available literature, the data from analogous compounds suggest that the chloro and methoxy groups at the 7 and 6 positions, respectively, would significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (AML) | 2 | |
| 4-Chloro substituted benzyl analog | MCF-7 (Breast) | 1.8 | |
| Benzoxazole derivative 14o | MCF-7 (Breast) | 3.22 ± 0.13 | |
| Benzoxazole derivative 14l | HepG2 (Liver) | 4.51 ± 0.21 |
Anti-inflammatory and Immunomodulatory Research (in vitro models)
Derivatives of benzisoxazole and related heterocyclic structures have been investigated for their potential to modulate inflammatory pathways. These studies often utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, to assess the anti-inflammatory properties of these compounds.
Inhibition of Inflammatory Mediators
The inflammatory response is characterized by the release of various mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Compounds that can inhibit the production of these pro-inflammatory molecules are of significant interest in the development of anti-inflammatory therapies.
Studies on benzocycloheptoxazines, which share structural similarities with benzisoxazoles, have demonstrated their ability to inhibit NO production in LPS-stimulated mouse macrophage-like RAW 264.7 cells. For instance, benzo[b]cyclohepta[e]thiazine was found to be a potent inhibitor of LPS-stimulated NO production at non-cytotoxic concentrations. Similarly, certain 2-aminotropone derivatives have been shown to inhibit the expression of both inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels in these cells.
While direct studies on this compound derivatives are limited, research on related benzimidazole derivatives has shown that substitutions on the aromatic ring can significantly influence anti-inflammatory activity. For example, a methoxy aniline (B41778) derivative of benzimidazole displayed noteworthy anti-inflammatory properties. These findings suggest that the this compound scaffold is a promising candidate for the development of inhibitors of inflammatory mediators.
Evaluation in Cell-Based Inflammation Assays
Cell-based assays are crucial for evaluating the anti-inflammatory potential of novel compounds. The most common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with LPS to mimic an inflammatory state.
In such assays, the efficacy of a compound is often determined by its ability to reduce the production of key inflammatory cytokines. For example, the iridoid glycoside aucubin (B1666126) has been shown to inhibit antigen-induced TNF-α and IL-6 production in RBL-2H3 mast cells in a dose-dependent manner, with IC50 values of 0.101 and 0.19 µg/ml, respectively. This inhibition was linked to the blockade of NF-κB activation.
| Compound/Derivative | Assay/Target | Result (IC50) | Reference |
|---|---|---|---|
| Aucubin | TNF-α production (RBL-2H3 cells) | 0.101 µg/ml | |
| Aucubin | IL-6 production (RBL-2H3 cells) | 0.19 µg/ml | |
Enzymatic Inhibition Studies
sPLA2 Inhibitory Activity
Secretory phospholipase A2 (sPLA2) is a key enzyme in the inflammatory cascade, and its inhibition is a target for anti-inflammatory drug development. While direct studies on this compound are absent, research on structurally related compounds suggests that the isoxazole (B147169) scaffold can be a component of sPLA2 inhibitors. For instance, indole-containing isoxazole derivatives have been investigated for their sPLA2 inhibitory potential. One such derivative demonstrated in vitro sPLA2 inhibition with a half-maximal inhibitory concentration (IC50) value of 10.23 μM. nih.gov This suggests that the benzisoxazole core, as a related heterocyclic system, may also possess the potential for sPLA2 inhibition, although this remains to be experimentally verified for the specific chloro- and methoxy-substituted variant.
Antioxidant Activity Assessment
The antioxidant potential of benzoxazole and naphthoxazole analogs has been a subject of investigation. mdpi.comnih.gov These studies often employ various in vitro assays to determine the radical scavenging capabilities of the compounds.
Commonly used assays to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For a series of novel benzoxazole and naphthoxazole analogs, their antioxidant properties were determined, with the most active compound exhibiting an IC50 value of 0.214 µM in the DPPH assay. mdpi.comnih.gov While these results are promising for the broader class of compounds, specific data for this compound is not available. The antioxidant activity of flavonoids, another class of heterocyclic compounds, has been shown to be influenced by the substitution pattern on the aromatic rings. nih.gov
Beyond chemical assays, evaluating the antioxidant capacity within a cellular context provides more biologically relevant data. Such assays measure the ability of a compound to protect cells from oxidative damage. While the search results mention cellular antioxidant activity for other classes of compounds, nih.gov no specific cellular antioxidant data was found for this compound or its close derivatives.
Advanced Applications and Future Directions for 7 Chloro 6 Methoxy 1,2 Benzisoxazole
Role as Synthetic Building Blocks for Complex Molecular Architectures
The structural rigidity and reactive nature of the benzisoxazole ring make 7-Chloro-6-methoxy-1,2-benzisoxazole an important intermediate in the construction of more elaborate molecular frameworks. The chloro and methoxy (B1213986) substituents provide additional handles for functionalization, further expanding its synthetic utility.
In the realm of drug discovery, the process of lead optimization is a critical step where a promising hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Structural simplification is a common strategy in lead optimization to reduce molecular complexity and enhance drug-likeness. scienceopen.com this compound can serve as a core scaffold in this process. Medicinal chemists can utilize this building block to synthesize a library of derivatives with varied substituents at different positions. researchgate.net
The benzisoxazole core is present in several biologically active compounds, including antipsychotic and anticonvulsant drugs. chim.it The specific substitution pattern of 7-chloro and 6-methoxy groups can influence the binding affinity of the resulting molecules to their biological targets. For instance, the chloro group can engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor. These interactions can be crucial for optimizing the pharmacological profile of a lead compound. The iterative process of synthesizing and screening derivatives of this compound allows for a systematic exploration of the structure-activity relationship (SAR), ultimately leading to the identification of a clinical candidate. nih.gov
Beyond its applications in medicinal chemistry, the benzisoxazole scaffold is also being explored in the field of material science. The fused aromatic system of this compound provides a rigid core that can be incorporated into larger conjugated systems for applications in optoelectronics. The electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group can be exploited to tune the electronic properties of the resulting materials.
The ability to functionalize the benzisoxazole ring allows for the synthesis of polymers and small molecules with tailored properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For example, by attaching appropriate chromophores or electronically active groups to the this compound core, it is possible to create materials with specific absorption and emission characteristics. The inherent stability of the benzisoxazole ring is also an advantageous feature for the longevity and performance of such devices.
Catalysis and Organocatalysis Mediated by Benzisoxazole Derivatives
The benzisoxazole ring system can undergo a variety of chemical transformations, some of which can be mediated by catalysts. A notable example is the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. nih.gov In this process, the N-O bond of the benzisoxazole ring is reductively cleaved by a chiral ruthenium catalyst under hydrogenation conditions. nih.govelsevierpure.com This is followed by the stereoselective saturation of the resulting imine, leading to the formation of chiral primary amines. elsevierpure.com
While this particular reaction involves the transformation of the benzisoxazole ring itself rather than using a benzisoxazole derivative as a catalyst, it highlights the potential for developing catalytic systems that leverage the unique reactivity of this heterocycle. The development of benzisoxazole-based ligands for transition metal catalysts or the use of chiral benzisoxazole derivatives as organocatalysts are areas of ongoing research. The electronic properties imparted by the chloro and methoxy groups in this compound could be harnessed to modulate the activity and selectivity of such catalytic systems.
Development of Chemical Probes and Biosensors
Chemical probes and biosensors are essential tools for visualizing and quantifying biological molecules and processes in living systems. nih.gov Fluorescent probes, in particular, have gained widespread use due to their high sensitivity and spatial resolution. nih.gov The benzisoxazole scaffold can serve as a core structure for the design of novel fluorescent probes.
The development of such probes often involves the strategic incorporation of a fluorophore and a recognition element for the target analyte. rsc.org The this compound core could be functionalized with a fluorescent reporter group and a reactive site that selectively interacts with a specific biological molecule, such as an enzyme or a reactive oxygen species. Upon binding to the target, a change in the fluorescence properties of the probe, such as an increase in intensity or a shift in emission wavelength, would signal the presence of the analyte. The chloro and methoxy substituents can be used to fine-tune the photophysical properties of the probe and its reactivity towards the target.
Innovations in Synthetic Methodology for Benzisoxazoles
The synthesis of the benzisoxazole core has been an area of active research, with numerous methods being developed to improve efficiency and expand the scope of accessible derivatives. Traditional approaches often involve the cyclization of ortho-substituted aryl oximes. chim.it More recent innovations have focused on the use of transition-metal-catalyzed reactions and cycloaddition strategies.
One modern approach involves the [3+2] cycloaddition of nitrile oxides with arynes, which allows for the rapid construction of the benzisoxazole ring system. researchgate.net Another efficient method is the PPh3-mediated Barbier-Grignard-type reaction of 2-hydroxybenzonitriles with bromides to yield 3-substituted 1,2-benzisoxazoles. researchgate.net The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. For comparison, the synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was accomplished from methyl 4-hydroxy-3-methoxybenzoate in five steps. atlantis-press.comresearchgate.net
| Synthetic Method | Precursors | Key Features |
| Base-catalyzed reaction | Salicylaldehyde (B1680747) and hydroxylamine-O-sulfonic acid | Inexpensive starting materials, room temperature reaction. researchgate.net |
| PPh3-mediated Barbier-Grignard-type reaction | 2-hydroxybenzonitriles and bromides | Good yields for 3-aryl or alkyl substituted 1,2-benzisoxazoles. researchgate.net |
| [3+2] Cycloaddition | Nitrile oxides and arynes | Provides a variety of substituted benzisoxazoles. researchgate.net |
| Rearrangement of coumarin-4-one oximes | Coumarin-4-one oximes | A rearrangement-based approach. researchgate.net |
Synergistic Effects of this compound in Multi-Component Systems
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The benzisoxazole scaffold can be incorporated into MCRs to generate diverse libraries of compounds with potential biological activities. The reactivity of the benzisoxazole ring and the presence of the chloro and methoxy substituents on this compound can influence the outcome of these reactions.
The concept of synergistic effects is also relevant in the context of combination therapies, where two or more drugs are administered together to achieve a greater therapeutic effect than the sum of their individual effects. While specific studies on the synergistic effects of this compound in multi-component systems are not extensively documented, the known biological activities of benzisoxazole derivatives suggest that this compound could be a valuable component in such systems. For example, a molecule containing the this compound motif could be combined with another pharmacophore to create a hybrid molecule with dual activity or to enhance the efficacy of an existing drug.
Conclusion and Outlook
Summary of Key Research Findings Pertaining to 7-Chloro-6-methoxy-1,2-benzisoxazole
Detailed research findings specifically for this compound are sparse. The primary available information relates to its synthesis. One documented method involves the treatment of a reaction mixture with an 8% NaHCO3 solution, followed by ether extraction. The process of evaporation and trituration with hexane (B92381) yields a solid product, which can be recrystallized from a toluene/hexane mixture to obtain this compound with a melting point of 115°-118° C.
Beyond this synthetic data, there is a significant lack of specific studies detailing the biological activities, mechanism of action, or potential therapeutic applications of this particular compound. Research on the broader 1,2-benzisoxazole (B1199462) class of compounds has shown a wide range of activities, including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govnih.govontosight.ai However, it is crucial to note that these findings are not specific to the 7-chloro-6-methoxy derivative and cannot be directly attributed to it without dedicated investigation.
Unaddressed Research Questions and Challenges
The limited body of research on this compound leaves a multitude of fundamental questions unanswered. The primary challenge is the absence of comprehensive studies to characterize its unique pharmacological profile.
Key unaddressed research questions include:
Biological Activity: What, if any, are the specific biological targets of this compound? Does it exhibit any of the known activities of the broader benzisoxazole class, such as antipsychotic, antimicrobial, or anti-inflammatory effects?
Mechanism of Action: How does the specific substitution pattern of a chloro group at the 7-position and a methoxy (B1213986) group at the 6-position influence its interaction with biological systems compared to other benzisoxazole derivatives?
Structure-Activity Relationship (SAR): What is the significance of the specific placement of the chlorine and methoxy groups on the benzisoxazole ring for its potential activity and selectivity?
Pharmacokinetics and Pharmacodynamics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound?
The main challenge for researchers is the lack of foundational biological data, which hinders any further development or exploration of this compound's potential.
Promising Avenues for Future Academic Exploration
The current knowledge gap surrounding this compound presents several promising avenues for future academic research. The well-established biological importance of the 1,2-benzisoxazole scaffold provides a strong rationale for investigating this specific derivative. nih.gov
Future research could productively focus on:
Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and microbial strains, is a critical first step. This would help to identify any potential therapeutic areas where this compound might be active.
Comparative Studies: A comparative analysis of the biological activity of this compound with other structurally related benzisoxazole derivatives could provide valuable insights into the structure-activity relationships of this chemical class.
Computational Modeling: In silico studies, such as molecular docking and pharmacokinetic predictions, could help to prioritize potential biological targets and guide experimental work, making the research process more efficient.
Synthetic Methodology Exploration: While a synthesis method exists, exploring alternative, more efficient, or scalable synthetic routes could facilitate the production of larger quantities of the compound for extensive biological evaluation.
Q & A
Q. What are the common synthetic routes for 7-Chloro-6-methoxy-1,2-benzisoxazole, and what are their respective yields and challenges?
- Methodological Answer : The synthesis of benzisoxazole derivatives typically involves cyclization of substituted oximes or condensation reactions. For 7-chloro-6-methoxy derivatives, a hydroxylamine sulfate/KOH-mediated approach is effective. For example, hydroxylamine reacts with a ketone precursor to form an oxime, which undergoes intramolecular cyclization under alkaline conditions to yield the benzisoxazole core. reports a one-step synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride using this method, achieving yields up to 65% after crystallization . Alternative methods include using methanesulfonyl chloride or thionyl chloride with a base, as described in , which achieves high yields but requires careful control of reaction conditions to avoid over-chlorination . Key challenges include optimizing reaction time (e.g., 18-hour reflux in DMSO for cyclization) and purification via water-ethanol crystallization to remove byproducts .
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. In , a related 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole derivative was analyzed, revealing bond lengths (e.g., C9–C3 = 1.516 Å) and angles (e.g., C10–C9–C3 = 113.4°) that deviate from ideal values due to steric and electronic effects of substituents . The isoxazole ring is planar (max. deviation 0.007 Å), and substituents like the chloro(phenyl)methyl group induce torsional angles (N2-C3-C9-C10 = 100.1°). For 7-chloro-6-methoxy derivatives, researchers should anticipate similar distortions and use density functional theory (DFT) to validate experimental data. Crystallization conditions (e.g., solvent choice, cooling rate) must be optimized to obtain high-quality single crystals for analysis .
Advanced Research Questions
Q. What are the key considerations in designing experiments to study the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Pharmacokinetic studies require evaluating absorption, distribution, metabolism, and excretion (ADME). highlights that substituents like chlorine and methoxy groups significantly impact metabolic stability. For example, fluorinated benzisoxazoles (e.g., zonisamide) exhibit prolonged half-lives due to reduced cytochrome P450-mediated metabolism . Key steps include:
- In vitro assays : Use hepatic microsomes to assess metabolic clearance.
- Plasma protein binding : Measure using equilibrium dialysis, as lipophilic substituents (e.g., methoxy) may increase binding affinity.
- Distribution studies : Track radiolabeled compounds in animal models to determine tissue penetration, noting that chlorine’s electronegativity may enhance blood-brain barrier permeability .
Q. How can researchers resolve contradictions in reported biological activities of benzisoxazole derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions, structural analogs, or cell lines. To address this:
- Standardize assays : Replicate studies using identical concentrations (e.g., IC50 values) and cell types. For example, reports acetylcholinesterase inhibition, but results may differ if enzyme sources (human vs. bovine) or buffer pH vary .
- Comparative SAR analysis : Map substituent effects systematically. shows that 3-substituted benzisoxazoles (e.g., zonisamide) have distinct targets (sodium channels) compared to 6-substituted derivatives (e.g., antipsychotics targeting dopamine receptors) .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends. For instance, contradictory antimicrobial results may reflect differences in bacterial strain susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
